Z-Devd-fmk
Overview
Description
Z-DEVD-FMK is a cell-permeable irreversible inhibitor of caspase-3 . It plays a central role in apoptosis and potently inhibits apoptosis .
Synthesis Analysis
Z-DEVD-FMK has been used in the synthesis and biological analysis of new curcumin analogues for the medicinal treatment of cancer . It has also been used in the study of the molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation .
Molecular Structure Analysis
Z-DEVD-FMK has a molecular formula of C30H41N4O12F . Its structure is consistent with its formula .
Chemical Reactions Analysis
Z-DEVD-FMK has been shown to restore cell viability in the presence of CoCl2, preventing the activation of caspase-3 and the cleavage of GSDME .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nanoparticle Formulation for Therapeutic Use
Z-DEVD-FMK, a caspase inhibitor, has been formulated into chitosan nanoparticles for potential therapeutic applications. These nanoparticles, prepared through an ionotropic gelation process, demonstrate promising characteristics for delivering Z-DEVD-FMK, including a high loading capacity and an efficient release profile, suggesting their potential in enhancing the therapeutic efficacy of the peptide (Aktaş et al., 2005).
Neuroprotection in Cerebral Ischemia
Studies have shown that Z-DEVD-FMK can reduce ischemic neuronal injury in cases of cerebral ischemia. For instance, in focal cerebral ischemia, it has been found to significantly reduce infarction, suggesting its role in neuroprotection under conditions of severe focal cerebral ischemia (Li et al., 2000).
Traumatic Brain Injury Treatment
The application of Z-DEVD-FMK in traumatic brain injury has shown that it improves neurological function and reduces lesion volumes when administered soon after injury. It suggests that Z-DEVD-FMK could potentially reduce neuronal necrosis, offering a therapeutic approach for brain injuries (Knoblach et al., 2004).
Islet Transplantation and Apoptosis Prevention
In islet transplantation for diabetes, Z-DEVD-FMK has been used to prevent apoptosis in isolated human islets, showing that it can improve islet function and increase the success rate of transplants (Nakano et al., 2004).
Brain Delivery Systems for Therapeutic Agents
Research into brain delivery systems for therapeutic agents like Z-DEVD-FMK has led to the development of chitosan-PEG nanoparticles functionalized with monoclonal antibodies. These nanoparticles have been shown to successfully transport Z-DEVD-FMK across the blood-brain barrier, opening new avenues for treating brain-related conditions (Aktaş et al., 2005).
Vision Restoration after Optic Nerve Injury
Z-DEVD-FMK has been found effective in a rabbit model of optic nerve injury. It reduced retinal ganglion cell apoptosis and led to vision restoration, indicating its potential in treating traumatic optic nerve injuries (Liu et al., 2015).
Future Directions
Z-DEVD-FMK has potential therapeutic applications. It has been used in the study of rheumatoid arthritis, with results suggesting that targeting GSDME could be a potential treatment method for rheumatoid arthritis . It has also been used in the study of cancer, with results suggesting that it could be used in the treatment of various types of cancer .
properties
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-JYEBCORGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879990 | |
Record name | Z-DEVD-fluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Devd-fmk | |
CAS RN |
210344-95-9 | |
Record name | Z-DEVD-fluoromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.